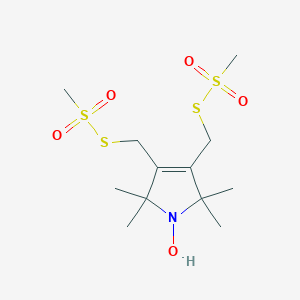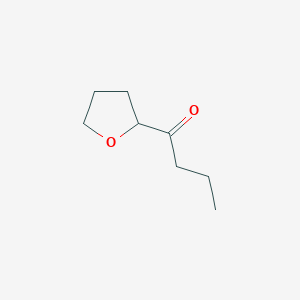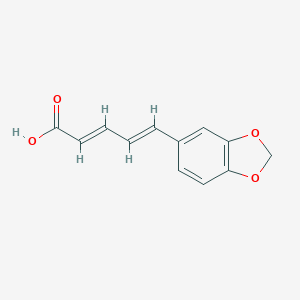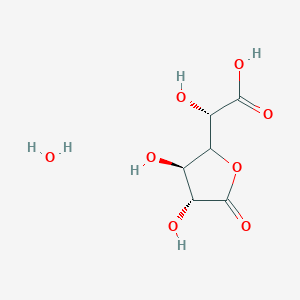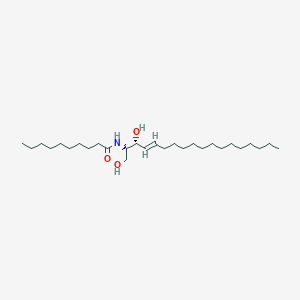
N-Decanoylsphingosine
Übersicht
Beschreibung
N-Decanoylsphingosine: is a type of N-acylsphingosine where the ceramide N-acyl group is specified as decanoyl. It is a member of the ceramide family, which are lipid molecules composed of sphingosine and a fatty acid. This compound plays a significant role in various biological processes and is a key component in the study of sphingolipid metabolism .
Wissenschaftliche Forschungsanwendungen
N-Decanoylsphingosine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sphingolipid metabolism and interactions.
Biology: Plays a role in cell signaling pathways and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Used in the formulation of cosmetics and skincare products due to its moisturizing properties.
Wirkmechanismus
Target of Action
N-Decanoyl-D-erythro-sphingosine, also known as N-Decanoylsphingosine, is a sphingolipid ceramide analog . It is used in sphingolipid ceramide studies and as an internal standard . The primary targets of this compound are the cells and pathways involved in sphingolipid metabolism.
Mode of Action
Ceramides are known to play a crucial role in cell signaling related to cellular differentiation, proliferation, and apoptosis .
Biochemical Pathways
N-Decanoyl-D-erythro-sphingosine is involved in the sphingolipid metabolic pathway . Sphingolipids are a class of lipids containing a backbone of sphingoid bases, a set of aliphatic amino alcohols that includes sphingosine . They are major components of cell membranes and play important roles in signaling pathways.
Pharmacokinetics
Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
N-Decanoyl-D-erythro-sphingosine exhibits promising anti-neoplastic activity . It has been suggested to trigger apoptotic pathways in malignant cells while impeding neoplastic proliferation .
Action Environment
The action, efficacy, and stability of N-Decanoyl-D-erythro-sphingosine can be influenced by various environmental factors. These may include pH levels, temperature, the presence of other compounds, and specific conditions within the body. For instance, the compound’s solubility and stability can be affected by the pH and temperature of its environment .
Biochemische Analyse
Biochemical Properties
N-Decanoyl-D-erythro-sphingosine is involved in sphingolipid ceramide studies . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for sphingosine kinases (SphKs), which mediate the conversion of sphingosine to sphingosine-1-phosphate, a potent signaling substance .
Cellular Effects
N-Decanoyl-D-erythro-sphingosine influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been used to study its role on the physical properties of edible organogels and on their ability to induce cell death of various cancer cell lines .
Molecular Mechanism
At the molecular level, N-Decanoyl-D-erythro-sphingosine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the sphingolipid metabolism, balancing the amounts of the pro-apoptotic bioactive lipid ceramide and sphingosine, and the anti-apoptotic bioactive lipid sphingosine-1-phosphate .
Temporal Effects in Laboratory Settings
In laboratory settings, N-Decanoyl-D-erythro-sphingosine shows changes in its effects over time. It is recommended to store the product at -20°C under desiccating conditions, and it can be stored for up to 12 months .
Metabolic Pathways
N-Decanoyl-D-erythro-sphingosine is involved in the sphingolipid metabolism pathway . It interacts with enzymes like sphingosine kinases and potentially affects metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Decanoylsphingosine can be synthesized through the acylation of sphingosine with decanoic acid. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the sphingosine and the decanoic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as chromatography may be used for purification .
Analyse Chemischer Reaktionen
Types of Reactions: N-Decanoylsphingosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the decanoyl group can be replaced by other acyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various N-acylsphingosines with different acyl groups.
Vergleich Mit ähnlichen Verbindungen
- N-Acetylsphingosine
- N-Myristoylsphingosine
- N-Palmitoylsphingosine
Comparison: N-Decanoylsphingosine is unique due to its specific decanoyl group, which influences its physical and chemical properties. Compared to other N-acylsphingosines, it may have different solubility, melting points, and biological activities. For example, N-Myristoylsphingosine has a longer acyl chain, which may affect its interaction with cell membranes and enzymes .
Eigenschaften
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H55NO3/c1-3-5-7-9-11-12-13-14-15-16-18-19-21-23-27(31)26(25-30)29-28(32)24-22-20-17-10-8-6-4-2/h21,23,26-27,30-31H,3-20,22,24-25H2,1-2H3,(H,29,32)/b23-21+/t26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWVAQFAMZLCAX-NBNLIBPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H55NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420651 | |
| Record name | N-decanoylceramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111122-57-7 | |
| Record name | N-decanoylceramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


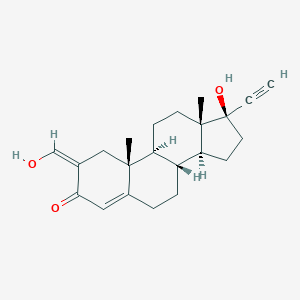
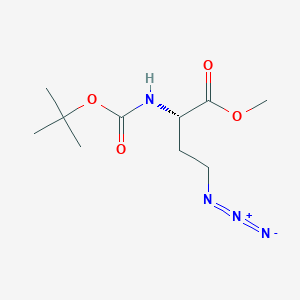
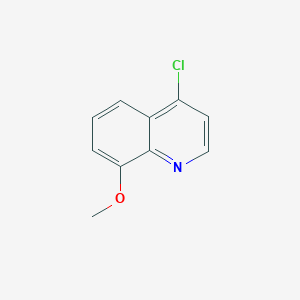
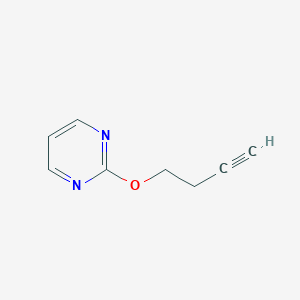


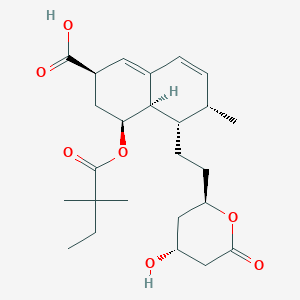
![(1S,6S,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B22277.png)
